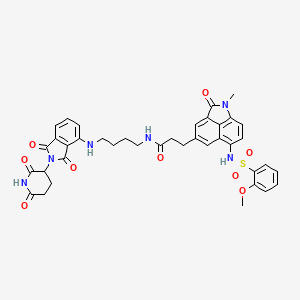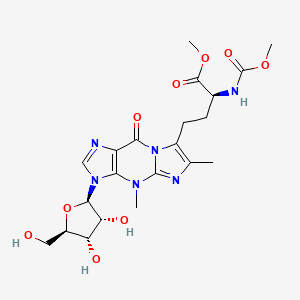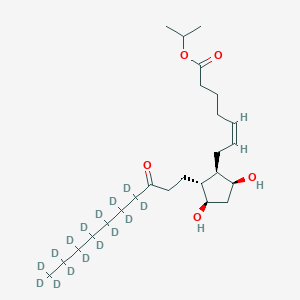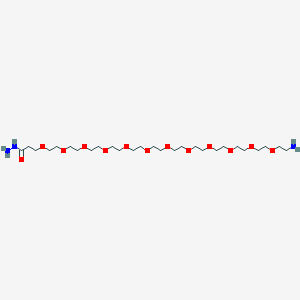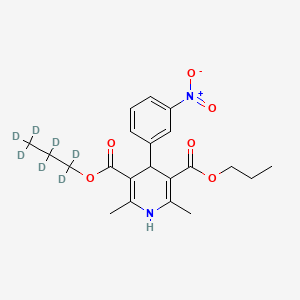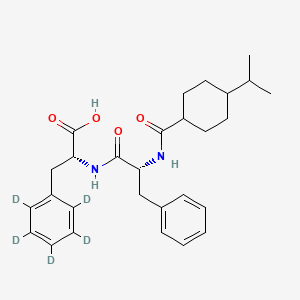
D-Phenylalanyl-d5 Nateglinide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-d5 Nateglinide: is a deuterium-labeled form of D-Phenylalanyl Nateglinide, which is an impurity of the oral hypoglycemic agent Nateglinide. This compound is primarily used in proteomics research and has a molecular formula of C28H31D5N2O4 with a molecular weight of 469.63 .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for D-Phenylalanyl-d5 Nateglinide would likely involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Phenylalanyl-d5 Nateglinide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Phenylalanyl-d5 Nateglinide is used in proteomics research to study protein interactions and functions. The deuterium labeling allows for precise tracking and analysis of the compound in various biochemical assays.
Biology: In biological research, this compound is used to investigate the metabolic pathways and mechanisms of action of Nateglinide and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of these compounds.
Medicine: this compound is used in medical research to study the effects of Nateglinide on insulin secretion and glucose metabolism. It is particularly useful in the development of new treatments for diabetes and other metabolic disorders.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in the identification of potential drug candidates and the optimization of drug formulations .
Wirkmechanismus
D-Phenylalanyl-d5 Nateglinide exerts its effects by binding to the sulphonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby promoting insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Nateglinide: The parent compound, which is an oral hypoglycemic agent used to stimulate insulin secretion.
Repaglinide: Another insulinotropic agent with a similar mechanism of action but different pharmacokinetic properties.
Glimepiride: A sulphonylurea that also stimulates insulin secretion but has a longer duration of action.
Uniqueness: D-Phenylalanyl-d5 Nateglinide is unique due to its deuterium labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studying the pharmacokinetics and pharmacodynamics of Nateglinide and its derivatives. Additionally, the rapid onset and short duration of action of Nateglinide make it particularly useful in minimizing the risk of hypoglycemia and pancreatic beta-cell exhaustion .
Eigenschaften
Molekularformel |
C28H36N2O4 |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D |
InChI-Schlüssel |
XMXSUTQQSCOJBE-ZUPGPTRHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C(C)C)[2H])[2H] |
Kanonische SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
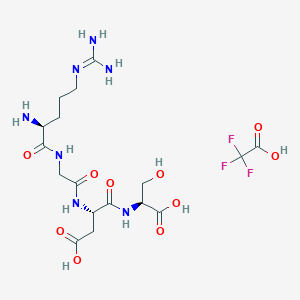
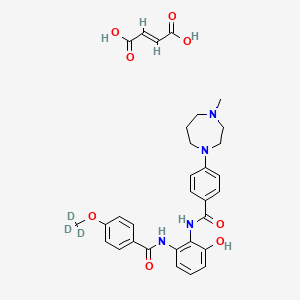
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)

